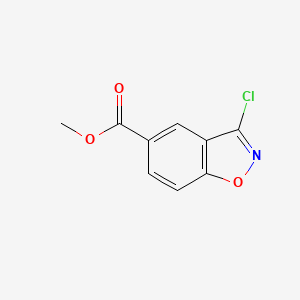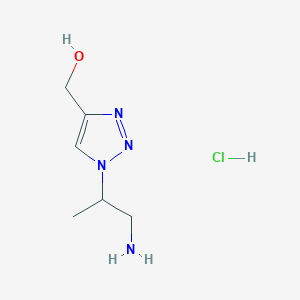
Butylamine Hydroiodide
Overview
Description
Butylamine Hydroiodide, also known as 1-Butanaminium iodide or Butylammonium iodide, is an organic compound with the molecular formula C4H12IN and a molecular weight of 201.05 g/mol . It is commonly used in the field of perovskite solar cells and light-emitting diodes due to its ability to improve efficiency and stability .
Mechanism of Action
Target of Action
Butylamine Hydroiodide, also known as n-Butylammonium iodide (BAI), is primarily used in the field of materials science . It is particularly used as an additive in the fabrication of perovskite solar cells (PSCs) and as an organic ligand in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) . Therefore, its primary targets are the perovskite structures in these devices.
Mode of Action
BAI interacts with its targets by facilitating an improvement in the efficiency and stability of PSCs . It hinders the growth of 3D-perovskite grains, dramatically decreasing the roughness of films . This results in the formation of layered perovskite (a.k.a. Ruddlesden–Popper) structures .
Biochemical Pathways
The iodide and bromide-based alkylated halides, including BAI, find applications as precursors for the fabrication of perovskites for photovoltaic applications .
Result of Action
The result of BAI’s action is the formation of more efficient and stable perovskite structures in PSCs and LEDs . This leads to improved performance of these devices, including enhanced energy efficiency .
Action Environment
The action of BAI can be influenced by environmental factors. For instance, its stability can be affected by temperature, as it can decompose to produce toxic nitrogen oxides and hydroiodic acid when heated . Therefore, it should be stored in a cool, dry place, away from heat sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
Butylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) and solar cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to hinder the growth of 3D-perovskite grains, thereby decreasing the roughness of films . This interaction is crucial for improving the efficiency and stability of perovskite solar cells.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to improve the operational stability of LED devices by incorporating into perovskite layers . This incorporation leads to enhanced cell signaling and gene expression, ultimately improving the performance of the devices.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their activity and function . This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, ensuring its efficacy in long-term applications . Degradation of the compound can lead to reduced effectiveness and potential adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved cellular function and enhanced metabolic activity . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For instance, this compound can modulate the activity of enzymes involved in energy production and biosynthesis, thereby altering the metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effectiveness in various applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylamine Hydroiodide can be synthesized through the reaction of butylamine with hydroiodic acid. The reaction typically involves mixing butylamine with an aqueous solution of hydroiodic acid under controlled temperature conditions to form this compound as a white crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, concentration, and purity of reactants to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butylamine Hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various butylamine derivatives .
Scientific Research Applications
Butylamine Hydroiodide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Methylammonium Iodide: Another commonly used compound in perovskite solar cells, but with shorter alkyl chains.
Ethylammonium Iodide: Similar to Butylamine Hydroiodide but with an ethyl group instead of a butyl group.
Uniqueness
This compound is unique due to its longer alkyl chain, which results in the formation of layered perovskite structures that enhance the stability and efficiency of perovskite solar cells and light-emitting diodes . This makes it a valuable compound in the field of renewable energy and optoelectronics .
Properties
IUPAC Name |
butan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALQKRVFTWDYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36945-08-1 | |
| Record name | Butylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does butylamine hydroiodide interact with perovskite materials and what are the downstream effects?
A1: this compound can passivate surface defects in perovskite films, specifically those induced by iodine vacancies. [] This passivation occurs through the formation of an ultrathin 2D perovskite layer on the surface of the 3D bulk perovskite. [] This interaction leads to a significant reduction in reverse bias dark current density (Jdark) in perovskite photodiodes. [] Additionally, it enhances photoresponse, particularly under low light conditions, contributing to improved specific detectivity. []
Q2: Are there stability concerns associated with this compound in perovskite solar cells?
A3: While this compound can improve certain performance aspects of perovskite solar cells, studies show that devices incorporating 3-guanidinopropanoic acid (GPA) as the organic spacer demonstrate enhanced stability compared to those using this compound. [] This difference is observed under various conditions, including illumination, thermal stress, storage, and humidity. [] This suggests that while this compound can be utilized in perovskite solar cells, alternative organic spacers like GPA might offer superior long-term stability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)





![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)




![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)

